molecular formula C7H6F3N B12961918 4-(Difluoromethyl)-2-fluoro-5-methylpyridine

4-(Difluoromethyl)-2-fluoro-5-methylpyridine

Cat. No.: B12961918
M. Wt: 161.12 g/mol
InChI Key: YEPJAHWFDDRRTK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-fluoro-5-methylpyridine is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics such as increased metabolic stability, lipophilicity, and the ability to act as a hydrogen bond donor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-fluoro-5-methylpyridine typically involves difluoromethylation reactions. One common method includes the use of difluorocarbene reagents, which can be generated in situ from precursors like TMS-CF2H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is often carried out in solvents such as acetonitrile (MeCN) with bases like potassium hydroxide (KOH) to facilitate the difluoromethylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-fluoro-5-methylpyridine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its ability to form stable complexes with proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2-fluoro-5-methylpyridine is unique due to its specific substitution pattern, which provides a balance between stability and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals .

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

4-(difluoromethyl)-2-fluoro-5-methylpyridine

InChI

InChI=1S/C7H6F3N/c1-4-3-11-6(8)2-5(4)7(9)10/h2-3,7H,1H3

InChI Key

YEPJAHWFDDRRTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(F)F)F

Origin of Product

United States

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